An In-depth Technical Guide to [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid: Synthesis, Properties, and Biological Evaluation
An In-depth Technical Guide to [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid: Synthesis, Properties, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This guide focuses on a particularly intriguing derivative, [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid, a molecule that combines the benzofuran core with a reactive formyl group and a thioacetic acid moiety. This combination of functional groups suggests a high potential for this compound as a versatile building block in organic synthesis and as a candidate for biological screening. This document serves as a comprehensive technical resource, providing insights into its chemical properties, a proposed synthetic route, and detailed protocols for evaluating its potential anticancer and antimicrobial activities.
Molecular Structure and Physicochemical Properties
[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid (CAS Number: 41872-96-2) is a small molecule with a molecular formula of C₁₁H₈O₄S and a molecular weight of 236.25 g/mol .[2] The unique arrangement of a benzofuran core, a formyl group at the 2-position, and a thioacetic acid substituent at the 3-position imparts specific chemical characteristics that are pivotal for its reactivity and potential biological interactions.[3]
Structural Diagram:
Caption: Proposed synthesis of the target compound.
Step-by-Step Proposed Synthesis Protocol
Rationale: This proposed synthesis leverages the reactivity of a halogenated benzofuran aldehyde. The electron-withdrawing nature of the formyl and chloro groups at positions 2 and 3, respectively, makes the C3 position susceptible to nucleophilic attack by the thiol group of thioglycolic acid. The use of a mild base like potassium carbonate is intended to deprotonate the thioglycolic acid, forming a more nucleophilic thiolate, and to neutralize the HCl byproduct.
Materials:
-
3-Chloro-1-benzofuran-2-carbaldehyde
-
Thioglycolic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-chloro-1-benzofuran-2-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Slowly add thioglycolic acid (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid.
Characterization
Due to the absence of published experimental spectral data, the following are predicted characteristic peaks and signals based on the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO) is expected in the downfield region, typically around δ 9.5-10.5 ppm.
-
A singlet for the methylene protons (CH₂) of the acetic acid moiety is anticipated around δ 3.5-4.5 ppm.
-
A broad singlet for the carboxylic acid proton (COOH) will likely appear in the very downfield region (δ 10-13 ppm), and its position can be concentration-dependent.
-
Aromatic protons on the benzofuran ring will appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the aldehyde is expected around δ 185-195 ppm.
-
The carbonyl carbon of the carboxylic acid should appear around δ 170-180 ppm.
-
The methylene carbon of the acetic acid moiety is anticipated around δ 30-40 ppm.
-
Carbons of the benzofuran ring will resonate in the aromatic region (δ 110-160 ppm).
-
Infrared (IR) Spectroscopy:
-
A strong, broad absorption band for the O-H stretch of the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.
-
A sharp, strong absorption for the C=O stretch of the aldehyde will likely be observed around 1680-1700 cm⁻¹.
-
A strong absorption for the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.
-
C-S stretching vibrations may appear in the 600-800 cm⁻¹ region.
-
Aromatic C-H and C=C stretching vibrations will be present in their characteristic regions.
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ or [M-H]⁻ should be observed at m/z corresponding to the molecular weight of 236.01.
-
Fragmentation patterns may include the loss of the carboxylic acid group (-COOH), the thioacetic acid moiety, and the formyl group.
Potential Biological Activities and Experimental Protocols
[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid has been reported to exhibit promising in vitro antimicrobial and anticancer properties. [3]This section outlines detailed protocols for the preliminary evaluation of these activities.
Anticancer Activity: Cytotoxicity Assay
The cytotoxic effects of the compound can be evaluated against various cancer cell lines, such as A549 (Lung Adenocarcinoma) and HCT-15 (Colon Carcinoma), using the MTT assay. [3] Workflow for In Vitro Cytotoxicity Evaluation:
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed A549 or HCT-15 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid in DMSO. Perform serial dilutions in the cell culture medium to obtain the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The antimicrobial activity can be assessed against a panel of bacteria, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Bacillus subtilis (Gram-positive), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). [3] Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action Insights
The presence of the reactive formyl group and the benzofuran ring suggests potential mechanisms of action. The formyl group can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in the active sites of essential enzymes, leading to their inactivation. [3]The benzofuran scaffold itself is known to interact with various biological targets through non-covalent interactions, potentially modulating cellular signaling pathways. [3]For instance, in cancer cells, this could lead to the induction of apoptosis or cell cycle arrest. [3]In bacteria, the compound might interfere with crucial metabolic pathways or disrupt cell membrane integrity. Further mechanistic studies, such as enzyme inhibition assays, apoptosis assays (e.g., Annexin V/PI staining), and cell cycle analysis, would be necessary to elucidate the precise molecular targets and pathways affected by this compound.
Conclusion and Future Directions
[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure, combining a benzofuran core with reactive functional groups, makes it an attractive candidate for further investigation. This guide provides a foundational framework for its synthesis and biological evaluation. Future research should focus on the experimental validation of the proposed synthetic route, comprehensive spectroscopic characterization, and in-depth mechanistic studies to unravel its full therapeutic potential. The exploration of structure-activity relationships through the synthesis of analogues could further optimize its biological activity and selectivity, paving the way for the development of new and effective anticancer and antimicrobial drugs.
References
-
PubChem. [(2-Formyl-1-benzofuran-3-yl)thio]acetic acid. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supporting Information for: A novel one-pot three-component synthesis of 2,3-disubstituted benzofurans. [Link]
-
Wiley-VCH. Supporting Information for: Highly Efficient Synthesis of Spherical Complexes. [Link]
-
Korean Journal of Clinical Microbiology. Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. [Link]
-
Science.gov. broth microdilution assays: Topics by Science.gov. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. National Center for Biotechnology Information. [Link]
-
Wiley Online Library. Supporting Information - Wiley-VCH. [Link]
-
Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. The effect of the benzofuran derivatives on ROS generation in K562... [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
SynArchive. Vilsmeier-Haack Formylation. [Link]
-
MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
-
Semantic Scholar. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. [Link]
-
MDPI. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. [Link]
-
World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Royal Society of Chemistry. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. [Link]
-
PubMed. Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. [Link]
-
ResearchGate. (PDF) Broth micro-dilution method for determination of susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Malaleuca alterifolia (Tea tree oil). [Link]
-
PubMed. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. [Link]
-
ResearchGate. (PDF) Detailed¹H and¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
-
Physical Chemistry Research. Regular Article. [Link]
-
Royal Society of Chemistry. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
PubMed. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. [Link]
-
National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. [Link]
-
HETEROCYCLES. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]
-
A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
-
Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
Hilaris Publisher. Strategies for the Synthesis of Thiazolidinone Heterocycles. [Link]
-
Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]
-
Royal Society of Chemistry. Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas. [Link]
